![molecular formula C11H14 B155056 4,6-Dimethylindan CAS No. 1685-82-1](/img/structure/B155056.png)
4,6-Dimethylindan
Overview
Description
4,6-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic structure that contains a five-membered ring fused to a six-membered ring. The compound is of interest to researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 4,6-Dimethylindan is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway.
Biochemical And Physiological Effects
Several studies have reported the biochemical and physiological effects of 4,6-Dimethylindan. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to exhibit neuroprotective effects and to enhance cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,6-Dimethylindan is its ease of synthesis, which makes it readily available for research purposes. Additionally, the compound exhibits a high degree of stability and can be easily modified to generate analogs with improved properties. However, one of the limitations of 4,6-Dimethylindan is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research on 4,6-Dimethylindan. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's potential applications in material science and organic synthesis warrant further exploration.
Synthesis Methods
The synthesis of 4,6-Dimethylindan can be achieved through several methods, including Friedel-Crafts alkylation, Pd-catalyzed cross-coupling, and Diels-Alder reaction. The most commonly used method is the Friedel-Crafts alkylation of indan with a methylating agent, such as methyl iodide or methyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Scientific Research Applications
4,6-Dimethylindan has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, 4,6-Dimethylindan has been used as a building block for the synthesis of various polymers and materials with unique properties.
properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-6-9(2)11-5-3-4-10(11)7-8/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYQUYXSAFIGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061882 | |
Record name | 4,6-Dimethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylindan | |
CAS RN |
1685-82-1 | |
Record name | 2,3-Dihydro-4,6-dimethyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1685-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001685821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-DIMETHYLINDAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIMETHYLINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV29OU9ZPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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